N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide - 946313-05-9

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide

Catalog Number: EVT-3016570
CAS Number: 946313-05-9
Molecular Formula: C13H10N4O5S
Molecular Weight: 334.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: Given the prevalence of 1,3,4-oxadiazole and isoxazole moieties in bioactive compounds [, , , , , ], N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide could be investigated for potential pharmaceutical applications.
  • Materials Science: The presence of the oxadiazole ring system, known for its electron-transporting properties, suggests potential applications in organic light-emitting diodes (OLEDs) [].
  • Coordination Chemistry: Similar to the compound in paper [], N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide could be explored as a ligand in coordination complexes with transition metals, potentially leading to materials with interesting magnetic or catalytic properties.

Compound Description: This compound represents a novel, thermodynamically stable crystalline modification. Research highlights its advantages in enhancing the stability of suspension formulations. []

N‐(5‐(Alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides

Compound Description: This group of compounds was synthesized and studied for their potential as alkaline phosphatase inhibitors. Notably, compound 6i, with an IC50 value of 0.420 μM, showed significant inhibitory activity compared to the standard KH2PO4 (IC50 = 2.80 μM). Molecular docking studies revealed strong binding interactions with the alkaline phosphatase enzyme (PDBID 1EW2) for compounds 6c, 6e, and 6i, indicating their potential as lead structures for developing more potent inhibitors. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor, demonstrating promising results as a potential therapeutic agent for inflammatory diseases, particularly rheumatoid arthritis (RA). It exhibits a remarkable pharmacokinetic profile and displays favorable safety and tolerability in preclinical and Phase 1 clinical studies. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

Compound Description: These compounds, containing both thiazole and oxadiazole rings, were synthesized and evaluated for their antibacterial properties. The study reports significant antibacterial activity for this hybrid ring system. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular conformation and intermolecular interactions. []

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide

Compound Description: This compound has been synthesized and its crystal structure has been determined using X-ray diffraction analysis, providing valuable information about its molecular geometry and packing arrangements in the solid state. []

4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i) and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p)

Compound Description: These two compounds demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, exceeding the efficacy of the commercial seed coating agent Tioxazafen. They effectively reduce nematode movement, inhibit respiration, and disrupt cellular integrity, suggesting potential as lead compounds for nematicide development. []

3-(5-Phenyl/phenylamino-[1,3,4]oxadiazol-2-yl)-chromen-2-one and N-[5-(2-oxo-2H-chromen-3-yl)-[1,3,4]oxadiazol-2-yl]-benzamide derivatives

Compound Description: These series of compounds were synthesized and evaluated for their anti-inflammatory and analgesic activities. They exhibited significant inhibition of carrageenan-induced oedema, with compound 4e showing the highest potency (89% inhibition). Further evaluations revealed promising anti-inflammatory and analgesic properties with reduced side effects compared to ibuprofen, suggesting their potential as safer NSAIDs. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6yl)- N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet -idin-1-yl)benzamide

Compound Description: This complex molecule, incorporating a pyrazolone and a 2-azetidinone ring system alongside the 1,3,4-oxadiazole moiety, has been synthesized and characterized using spectroscopic techniques, confirming its structure. []

Compound Description: These novel iridium(III) complexes incorporate the N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide ligand and demonstrate promising green phosphorescent properties. When used as emitting materials in organic light-emitting diodes (OLEDs), they exhibit high efficiency and low efficiency roll-off, making them attractive for display applications. []

N-(1-(3-chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-(3-fluoro-5-(5-fluoropyrimidin-4-yl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Compound Description: This compound acts as a functionally irreversible inhibitor of human sterol 14α-demethylase (CYP51). []

N-[4-({5-[(3-Un/substituted-anilino-3-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1,3-thiazol-2-yl]benzamides

Compound Description: This series of compounds was designed and synthesized as potential urease inhibitors. In vitro and in silico studies demonstrate their potent inhibitory activity against urease. []

2-Benzoylamino-5-hetaryl-1,3,4-oxadiazoles

Compound Description: This class of compounds, characterized by a benzamide group linked to the 2-position of a 1,3,4-oxadiazole ring, has been synthesized and evaluated for their antioxidant properties. []

Compound Description: These discrete polynuclear manganese nanorods, synthesized using redox-active acylthiosemicarbazide ligands (L3 and L4) derived from N-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide and N-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-propionamide, respectively, exhibit antiferromagnetic properties. []

Compound Description: These luminescent europium complexes utilize N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide (HL1) as a ligand. These complexes demonstrate efficient red emissions at room temperature, making them potentially suitable for applications in electroluminescent devices. []

Compound Description: This compound acts as a full agonist of the alpha-7 nicotinic acetylcholine receptor, demonstrating efficacy in the novel object recognition model for cognitive enhancement. []

Properties

CAS Number

946313-05-9

Product Name

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide

IUPAC Name

3-methylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Molecular Formula

C13H10N4O5S

Molecular Weight

334.31

InChI

InChI=1S/C13H10N4O5S/c1-23(19,20)9-4-2-3-8(7-9)11(18)15-13-17-16-12(21-13)10-5-6-14-22-10/h2-7H,1H3,(H,15,17,18)

InChI Key

ZWTGDUNUIDJCBL-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.